molecular formula C24H22N2O2 B2565371 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899900-62-0

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2565371
CAS No.: 899900-62-0
M. Wt: 370.452
InChI Key: IUWFRBGHXDKWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroquinazoline-dione class, characterized by a bicyclic core structure with two ketone groups at positions 2 and 4. The substituents include a 3,5-dimethylphenyl group at position 3 and a 4-methylbenzyl group at position 1. These substituents influence its electronic, steric, and physicochemical properties, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWFRBGHXDKWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with 4-methylbenzylamine, followed by cyclization with anthranilic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-dimethylphen

Comparison with Similar Compounds

Structural Analogues from the Tetrahydroquinazoline-Dione Family

  • 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (): Substituents: A 2-methoxyphenylmethylaminoethyl group replaces the 3,5-dimethylphenyl and 4-methylbenzyl groups. This could influence bioavailability in drug design .

Pyrazoline Derivatives ()

Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) and 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h) share aromatic substituents but differ in core heterocycles:

  • Synthesis Yields :
    • Compound 1h : 80% yield with a methoxy group.
    • Compound 2h : 85% yield with an ethoxy group.
    • Observation : Longer alkoxy chains (e.g., ethoxy) may marginally improve yields due to enhanced electron-donating effects stabilizing intermediates .
  • Physical Properties :
    • Melting Points : 1h (120–124°C) vs. 2h (102–106°C). The ethoxy group reduces crystallinity, lowering the melting point.
    • Spectral Data : IR peaks for C=O stretch in pyrazolines (~1680–1685 cm⁻¹) differ from tetrahydroquinazoline-diones (typically ~1700–1750 cm⁻¹), reflecting distinct electronic environments .

Benzoate Derivatives with Aromatic Ureido Groups ()

  • Methyl (S)-4-(2-(3-(3,5-Dimethylphenyl)ureido)-2-phenylacetamido)benzoate (4i) :
    • Substituents : Shares the 3,5-dimethylphenyl group with the target compound.
    • Synthesis Yield : 42%, lower than pyrazoline derivatives, suggesting steric hindrance from the 3,5-dimethylphenyl group may reduce reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Class Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR)
Tetrahydroquinazoline-dione 3,5-Dimethylphenyl, 4-methylbenzyl N/A N/A Hypothetical C=O stretch ~1700–1750 cm⁻¹
Tetrahydroquinazoline-dione 2-Methoxyphenylmethylaminoethyl N/A N/A Not reported in
Pyrazoline (1h) 4-Methoxyphenyl 80 120–124 IR: 1682 cm⁻¹ (C=O)
Pyrazoline (2h) 4-Ethoxyphenyl 85 102–106 IR: 1685 cm⁻¹ (C=O)
Benzoate (4i) 3,5-Dimethylphenyl 42 N/A ESI–MS: m/z 474.2 [M+H]⁺

Research Findings and Implications

  • Substituent Effects : Alkoxy groups (e.g., methoxy, ethoxy) improve yields in pyrazolines, while bulky 3,5-dimethylphenyl groups may hinder reactivity in benzoates.
  • Spectral Trends : The tetrahydroquinazoline-dione core likely exhibits distinct C=O stretching frequencies compared to pyrazolines, aiding structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.